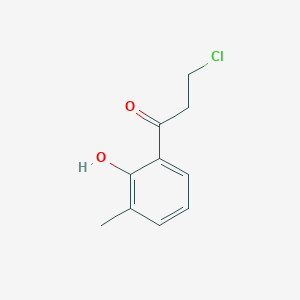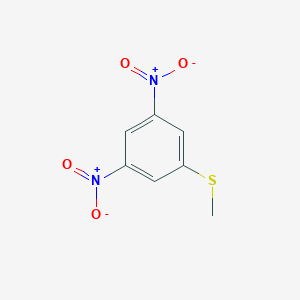![molecular formula C27H23N3O4S B289968 ethyl 13-(4-methoxyphenyl)-11-methyl-5-(4-methylphenyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate](/img/structure/B289968.png)
ethyl 13-(4-methoxyphenyl)-11-methyl-5-(4-methylphenyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate is a complex heterocyclic compound. It belongs to the class of thienopyrimidines, which are known for their diverse biological activities and potential therapeutic applications . This compound features a unique structure that combines multiple aromatic rings and functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in the presence of a desiccant such as calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Aromatic substitution reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups such as halides, nitro groups, or sulfonic acids.
Wissenschaftliche Forschungsanwendungen
Ethyl 9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the fields of oncology and infectious diseases.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of Ethyl 9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings but can have similar applications.
Uniqueness
Ethyl 9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate is unique due to its specific combination of functional groups and aromatic rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C27H23N3O4S |
|---|---|
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
ethyl 13-(4-methoxyphenyl)-11-methyl-5-(4-methylphenyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate |
InChI |
InChI=1S/C27H23N3O4S/c1-5-34-27(32)20-16(3)29-25-22(21(20)17-8-12-19(33-4)13-9-17)23-24(35-25)26(31)30(14-28-23)18-10-6-15(2)7-11-18/h6-14H,5H2,1-4H3 |
InChI-Schlüssel |
PUBRJFFEXZPMFO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)N(C=N4)C5=CC=C(C=C5)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)N(C=N4)C5=CC=C(C=C5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289885.png)
![7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one](/img/structure/B289887.png)

![17-Azahexacyclo[6.6.5.2~15,19~.0~2,7~.0~9,14~.0~15,19~]henicosa-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B289889.png)
![1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione](/img/structure/B289891.png)

![tert-butyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B289902.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine](/img/structure/B289903.png)

![Dimethyl 2-{[5-(acetylamino)-2-aminophenyl]sulfanyl}-3-methylsuccinate](/img/structure/B289905.png)



![2,3-dihydro-1H-cyclopenta[b]chromen-9-one](/img/structure/B289911.png)
